molecular formula C14H22O B13760022 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one CAS No. 53144-54-0

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one

Cat. No.: B13760022
CAS No.: 53144-54-0
M. Wt: 206.32 g/mol
InChI Key: ZMMHDACJCNCHPC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is unique due to its specific odor profile and its widespread use in the fragrance industry. Its synthesis and chemical properties also distinguish it from other similar compounds .

Properties

CAS No.

53144-54-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3

InChI Key

ZMMHDACJCNCHPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=CCCC(C2C1)(C)C

Origin of Product

United States

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